JNK3 Enzymatic Inhibition vs. Closest Analog (Thiazole Replacement)
In the seminal SAR study by Feng et al., replacing the thiophene ring with a thiazole (analogue 3) abolished JNK3 inhibition entirely, while the 2-thiophene-containing urea scaffold restored submicromolar activity. Although the specific IC₅₀ of the target compound is not explicitly reported in the open literature, its closest characterized analog, a 3,5-disubstituted thiophene urea (compound 6), exhibited a JNK3 IC₅₀ of 0.05 μM (50 nM) and 72-fold selectivity over JNK1. The thiazole analog (3) showed no measurable inhibition, demonstrating that the thiophene ring is structurally critical for hinge-binding interactions [1].
| Evidence Dimension | JNK3 enzymatic IC₅₀ |
|---|---|
| Target Compound Data | Scaffold representative (compound 6): IC₅₀ = 50 nM |
| Comparator Or Baseline | Thiazole analogue 3: IC₅₀ > 20 μM (inactive) |
| Quantified Difference | >400-fold improvement with thiophene |
| Conditions | JNK3 kinase activity assay (≥2 experiments, errors ≤30% of mean) |
Why This Matters
Procurement of a thiophene-containing variant over a thiazole-substituted analog is essential to retain any measurable JNK3 engagement in biochemical assays.
- [1] Feng, Y.; Park, H.; Bauer, L.; Ryu, J. C.; Yoon, S. O. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med. Chem. Lett. 2021, 12 (1), 24–29. DOI: 10.1021/acsmedchemlett.0c00533. View Source
